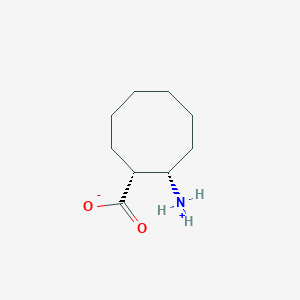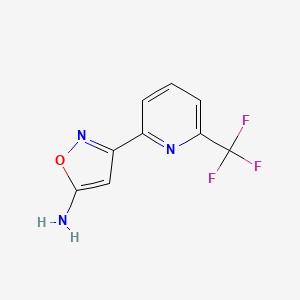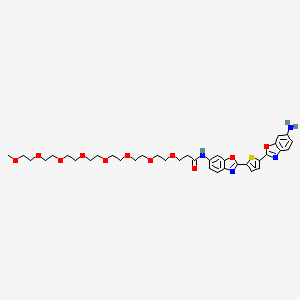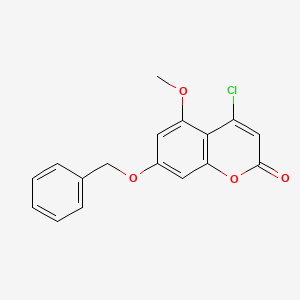![molecular formula C7H4Cl2O2 B13708394 4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)
4,6-Dichlorobenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichlorobenzo[d][1,3]dioxole is an organic compound characterized by a benzodioxole ring substituted with two chlorine atoms at the 4 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichlorobenzo[d][1,3]dioxole typically involves the chlorination of benzo[d][1,3]dioxole. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to achieve selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
4,6-Dichlorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove chlorine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzodioxole, while oxidation can produce a carboxylated derivative.
科学的研究の応用
4,6-Dichlorobenzo[d][1,3]dioxole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials, including metal-organic frameworks (MOFs) and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
作用機序
The mechanism of action of 4,6-Dichlorobenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the functional groups present and the specific biological context.
類似化合物との比較
Similar Compounds
Benzo[d][1,3]dioxole: The parent compound without chlorine substitutions.
4-Chlorobenzo[d][1,3]dioxole: A mono-chlorinated derivative.
6-Chlorobenzo[d][1,3]dioxole: Another mono-chlorinated derivative.
Comparison
4,6-Dichlorobenzo[d][1,3]dioxole is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its mono-chlorinated or non-chlorinated counterparts. The dual chlorination can enhance its electrophilicity, making it more reactive in substitution reactions and potentially altering its interaction with biological targets.
特性
分子式 |
C7H4Cl2O2 |
|---|---|
分子量 |
191.01 g/mol |
IUPAC名 |
4,6-dichloro-1,3-benzodioxole |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 |
InChIキー |
OCLFGYRJXMSRSN-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


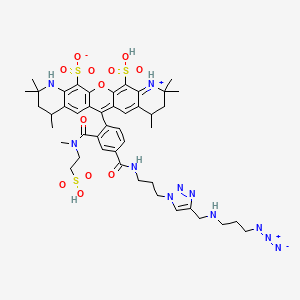
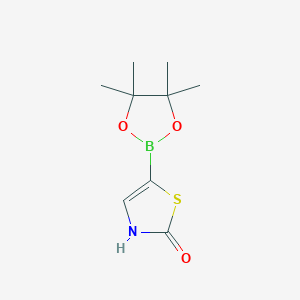

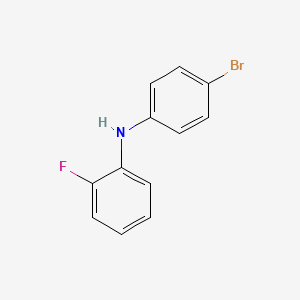
![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
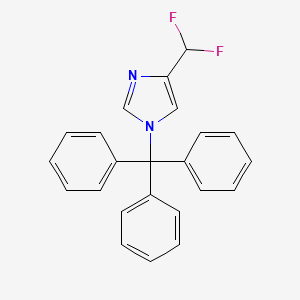
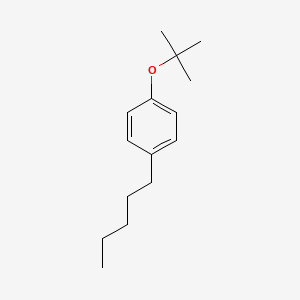
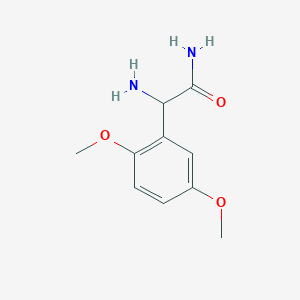

![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)
